3-Methyl-1-(1,3-thiazol-4-YL)butan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11NOS |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
3-methyl-1-(1,3-thiazol-4-yl)butan-1-one |
InChI |
InChI=1S/C8H11NOS/c1-6(2)3-8(10)7-4-11-5-9-7/h4-6H,3H2,1-2H3 |
InChI Key |
RLUARVOBGSPJCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=CSC=N1 |
Origin of Product |
United States |
Spectroscopic and Analytical Characterization of 3 Methyl 1 1,3 Thiazol 4 Yl Butan 1 One and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-Methyl-1-(1,3-thiazol-4-yl)butan-1-one, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its molecular architecture.
Proton NMR Spectroscopic Analysis (¹H-NMR)
The ¹H-NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.
Thiazole (B1198619) Protons: The two protons on the thiazole ring are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic, electron-withdrawing heterocyclic system. The proton at the C-2 position (H-2) would likely be the most downfield, appearing as a singlet. The proton at the C-5 position (H-5) would also be a singlet.
Alkyl Chain Protons: The protons of the isobutyl group attached to the carbonyl carbon would appear more upfield. The two protons on the carbon adjacent to the carbonyl group (α-protons) would be expected to show a signal deshielded relative to other alkyl protons, likely appearing as a doublet. The single proton on the subsequent carbon (β-proton) would be a multiplet due to coupling with the adjacent methylene (B1212753) and methyl protons. The six equivalent protons of the two terminal methyl groups would appear as a doublet in the most upfield region of the spectrum.
Predicted ¹H-NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 (thiazole) | ~8.8 - 9.2 | Singlet (s) | N/A |
| H-5 (thiazole) | ~8.0 - 8.4 | Singlet (s) | N/A |
| -CH₂- (α to C=O) | ~2.9 - 3.2 | Doublet (d) | ~7 |
| -CH- (β to C=O) | ~2.1 - 2.4 | Multiplet (m) | N/A |
| 2 x -CH₃ | ~0.9 - 1.1 | Doublet (d) | ~7 |
Carbon-13 NMR Spectroscopic Analysis (¹³C-NMR)
The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule.
Carbonyl Carbon: The carbonyl carbon of the ketone is expected to be the most downfield signal due to significant deshielding.
Thiazole Carbons: The carbon atoms of the thiazole ring will also appear in the downfield region, with their specific shifts dependent on their position relative to the nitrogen and sulfur heteroatoms and the acyl substituent.
Alkyl Carbons: The carbons of the isobutyl group will be found in the upfield region of the spectrum.
Predicted ¹³C-NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (ketone) | ~190 - 195 |
| C-2 (thiazole) | ~155 - 160 |
| C-4 (thiazole) | ~145 - 150 |
| C-5 (thiazole) | ~125 - 130 |
| -CH₂- (α to C=O) | ~45 - 50 |
| -CH- (β to C=O) | ~25 - 30 |
| 2 x -CH₃ | ~20 - 25 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity within the isobutyl chain (e.g., correlations between the α-CH₂, the β-CH, and the terminal methyl protons).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connection of the isobutyl group to the thiazole ring via the carbonyl group. For instance, correlations would be expected between the α-CH₂ protons and the carbonyl carbon, as well as the C-4 carbon of the thiazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, which can help to determine the three-dimensional structure and conformation of the molecule.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of the elemental formula with high accuracy, confirming the molecular formula C₈H₁₁NOS. The high precision of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.
Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization is a hard ionization technique that leads to extensive fragmentation of the molecule. The resulting mass spectrum provides a characteristic fingerprint of the compound. The fragmentation of thiazoles is known to be specific and can aid in structure elucidation. rsc.org For ketones, fragmentation often occurs via cleavage of the bonds adjacent to the carbonyl group (α-cleavage). mdpi.com
The EI-MS spectrum of this compound would be expected to show a molecular ion peak (M⁺·). Key fragmentation pathways would likely involve:
α-Cleavage: Loss of the isobutyl radical (·C₄H₉) to form a stable thiazol-4-yl-carbonyl cation.
McLafferty Rearrangement: If sterically possible, a γ-hydrogen transfer from the alkyl chain to the carbonyl oxygen followed by β-cleavage could occur.
Thiazole Ring Fragmentation: The thiazole ring itself can fragment in a characteristic manner, often involving the loss of small molecules like HCN or thioformaldehyde. rsc.orgresearchgate.net
Predicted Key Fragments in the EI-MS of this compound
| m/z Value | Proposed Fragment |
| 181 | [M]⁺· (Molecular Ion) |
| 124 | [M - C₄H₉]⁺ (Loss of isobutyl radical) |
| 111 | [C₄H₃SN-C=O]⁺ (Thiazole-carbonyl fragment) |
| 85 | [C₃H₃S]⁺ (Fragment from thiazole ring) |
| 57 | [C₄H₉]⁺ (Isobutyl cation) |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. For this compound, the IR spectrum is characterized by distinct absorption bands corresponding to its key structural features: the ketone carbonyl group (C=O), the thiazole ring (C=N, C-S), and the isobutyl alkyl chain (C-H).
The carbonyl (C=O) stretching frequency in α,β-unsaturated ketones and related systems typically appears in the range of 1650-1850 cm⁻¹. amazonaws.comamazonaws.com For thiazole derivatives containing a ketone, this band is a strong, sharp absorption and its precise position can be influenced by conjugation and substituents on the thiazole ring. amazonaws.com Studies on related 4-acylthiazole structures report the C=O stretching vibration (ν C=O) at approximately 1670 cm⁻¹. nih.gov
The thiazole ring itself gives rise to several characteristic bands. The carbon-nitrogen double bond (C=N) stretching vibration is typically observed in the 1590-1625 cm⁻¹ region. amazonaws.comamazonaws.comresearchgate.net Additionally, vibrations associated with the carbon-sulfur bond (C-S) within the heterocyclic ring can be found in the fingerprint region, often around 655-699 cm⁻¹. nih.govresearchgate.net
The aliphatic isobutyl group is identified by its carbon-hydrogen (C-H) stretching and bending vibrations. The stretching vibrations for aliphatic C-H bonds are typically found in the 2855-2980 cm⁻¹ range. nih.govresearchgate.net These bands confirm the presence of the saturated hydrocarbon portion of the molecule.
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkyl (Isobutyl) | C-H Stretch | 2855 - 2980 | Medium-Strong |
| Ketone | C=O Stretch | ~1670 | Strong |
| Thiazole Ring | C=N Stretch | 1590 - 1625 | Medium |
| Thiazole Ring | C-S Stretch | 655 - 699 | Weak-Medium |
Chromatographic Techniques for Purity Assessment, Separation, and Quantification
Chromatographic methods are indispensable for the analysis of this compound and its derivatives, enabling their separation, purification, and quantification in various matrices. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for assessing purity, identifying impurities, and performing quantitative analysis. researchgate.netnih.gov The choice between these methods often depends on the volatility and thermal stability of the analyte.
HPLC is a robust and widely used technique for the analysis of thiazole derivatives. researchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode employed for these compounds. sielc.comnih.gov A typical method involves a C18 stationary phase column, which separates compounds based on their hydrophobicity. nih.gov
Method development for this compound would focus on optimizing the mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) or formate). sielc.comcipac.org The pH of the buffer and the gradient of the organic solvent are adjusted to achieve optimal separation and peak shape. sielc.com Detection is commonly performed using an ultraviolet (UV) detector, as the thiazole ring exhibits UV absorbance. researchgate.net
Method validation is crucial to ensure the reliability of the analytical data. Validation parameters, as recommended by regulatory guidelines, include specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.govnih.gov For similar thiazole derivatives, validated HPLC methods have demonstrated excellent linearity (r² ≥ 0.9992), high accuracy with recovery rates between 92% and 105.2%, and good precision. nih.govnih.gov
Table 2: Typical HPLC Method Parameters and Validation Data for Thiazole Derivatives
| Parameter | Typical Condition / Value |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water/Buffer (with Formic or Phosphoric Acid) |
| Detection | UV/DAD Detector |
| Linearity (r²) | ≥ 0.999 nih.gov |
| Accuracy (Recovery %) | 92% - 105% nih.govnih.gov |
| Tailing Factor | 1.2 - 1.5 nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govmdpi.com It is well-suited for identifying trace impurities, byproducts, or the principal compound itself if it is sufficiently volatile and thermally stable. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum for each component that acts as a molecular fingerprint. jmchemsci.com
In the analysis of this compound, GC-MS can provide structural information through the fragmentation pattern of the molecule. Mass spectra of thiazoles are known to exhibit abundant molecular ions, and their fragmentation patterns are often specific, aiding in structural elucidation. rsc.org Key fragments would likely arise from the cleavage of the isobutyl group and fragmentation of the thiazole ring.
For compounds that have low volatility or contain polar functional groups, derivatization may be necessary to improve their chromatographic properties. nih.gov This process involves chemically modifying the analyte to create a more volatile and thermally stable derivative, for example, by silylation or esterification, before GC-MS analysis. nih.gov
Table 3: Potential Mass Fragments in GC-MS Analysis
| Fragment Description | Potential m/z | Origin |
|---|---|---|
| Molecular Ion [M]⁺ | 169 | C₈H₁₁NOS⁺ |
| Loss of Isobutyl Group | 112 | [M - C₄H₉]⁺ |
| Thiazole-carbonyl fragment | 112 | [C₄H₂NOS]⁺ |
| Isobutyl Cation | 57 | [C₄H₉]⁺ |
Both normal-phase (NP) and reversed-phase (RP) chromatography can be employed for the purification and analysis of this compound, with the choice depending on the specific separation goal and the properties of the sample matrix. biotage.comresearchgate.net
In normal-phase chromatography, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane/ethyl acetate). imtakt.com This mode is effective for separating isomers and compounds with significant differences in polarity. Optimization involves adjusting the ratio of the non-polar and moderately polar solvents in the mobile phase to control the retention of the analyte. imtakt.com
Reversed-phase chromatography, which uses a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), is the most common mode in HPLC. imtakt.com It separates molecules primarily based on their hydrophobicity. imtakt.com For this compound, retention would be optimized by modifying the percentage of the organic solvent in the mobile phase; increasing the organic content decreases retention time. sielc.com This mode is generally preferred for its reproducibility and suitability for aqueous samples. researchgate.net
The optimization process for both modes aims to achieve a good balance between resolution, analysis time, and peak symmetry.
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing
While the specific crystal structure of this compound is not described in the available literature, analysis of related thiazole derivatives allows for well-founded predictions of its solid-state characteristics. nih.govnih.gov Thiazole derivatives often exhibit non-planar molecular geometries, with significant dihedral angles between the thiazole ring and its substituents. nih.govnih.gov For a related cyclobutyl-thiazole compound, the dihedral angle between the thiazole and a phenyl ring was found to be 88.29°. nih.gov
The crystal packing is likely to be influenced by intermolecular interactions. In the absence of strong hydrogen bond donors, the packing of this compound would be governed by weaker forces such as C—H⋯O and C—H⋯N hydrogen bonds, where the ketone oxygen and the thiazole nitrogen act as acceptors. researchgate.net These interactions can link molecules into chains or more complex supramolecular architectures. nih.govresearchgate.net
Table 4: Representative Crystallographic Data for a Thiazole Derivative
| Parameter | Example Value (from a related structure nih.gov) |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Key Dihedral Angle | 88.29 (11)° (between thiazole and phenyl rings) |
| Dominant Intermolecular Interactions | O—H⋯N and N—H⋯O hydrogen bonds |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a crucial technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is used to verify the empirical formula of a newly synthesized substance and serves as a fundamental indicator of its purity. nih.govlew.ro The molecular formula for this compound is C₈H₁₁NOS.
The theoretical elemental composition is calculated from the molecular formula and the atomic masses of the constituent elements. For a sample to be considered pure, the experimentally determined percentages must closely match the calculated values, typically within a margin of ±0.4%. nih.gov Any significant deviation between the found and calculated values may indicate the presence of impurities, residual solvent, or an incorrect structural assignment. nih.gov
Table 5: Elemental Analysis for C₈H₁₁NOS
| Element | Symbol | Calculated Mass % |
|---|---|---|
| Carbon | C | 56.77% |
| Hydrogen | H | 6.55% |
| Nitrogen | N | 8.28% |
| Oxygen | O | 9.45% |
| Sulfur | S | 18.94% |
Computational and Theoretical Investigations of 3 Methyl 1 1,3 Thiazol 4 Yl Butan 1 One and Analogues
Molecular Docking Studies of 3-Methyl-1-(1,3-thiazol-4-YL)butan-1-one and Analogues with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. nih.govnih.govnih.govresearchgate.net This method is instrumental in predicting the binding mode and affinity of thiazole (B1198619) derivatives to various biological targets, thereby elucidating their potential therapeutic effects.
Docking studies on thiazole analogues have successfully identified key interactions within the active sites of numerous protein targets. nih.govnih.govnih.govresearchgate.net These interactions are predominantly hydrogen bonds, hydrophobic contacts, and pi-pi stacking, which collectively stabilize the ligand-protein complex. For instance, docking studies of thiazole derivatives against protein kinases have revealed specific hydrogen bond formations with crucial amino acid residues like Valine, Tyrosine, Lysine, and Aspartic acid. nih.gov
In anticancer research, thiazole analogues have been docked into the colchicine (B1669291) binding site of tubulin. nih.gov The analysis showed that the 3,4,5-trimethoxyphenyl moiety, a common feature in these analogues, occupies a hydrophobic pocket, while the thiazole core acts as a linker, positioning other substituents to form hydrogen bonds with residues such as Asn101. Similarly, when targeting VEGFR-2, a key protein in angiogenesis, thiazole compounds were predicted to bind in the ATP-binding pocket, forming hydrogen bonds with residues like Cys919 and Asp1046, which is crucial for their inhibitory activity. mdpi.com
The binding modes of thiazole derivatives have also been investigated for antimicrobial targets. Studies targeting lanosterol (B1674476) 14α-demethylase, an essential enzyme in fungi, have shown that the thiazole nitrogen atom can coordinate with the heme iron in the active site, mimicking the interaction of azole antifungal drugs. researchgate.net This interaction, supplemented by hydrophobic contacts within the active site, is believed to be the basis of their antifungal activity.
| Target Protein | Key Interacting Residues | Types of Interaction | Source |
| Protein Kinase (PI3Kc) | Val882, Tyr867, Lys833, Asp964, Asp841 | Hydrogen Bonds | nih.gov |
| Tubulin (Colchicine Site) | Asn101, Thr179, Cys241 | Hydrogen Bonds, Hydrophobic Interactions | nih.gov |
| VEGFR-2 | Cys919, Asp1046 | Hydrogen Bonds | mdpi.com |
| Glucosamine-6-phosphate synthase | Not Specified | Higher affinity with NO2 and OCH3 groups | researchgate.net |
| DNA (B-DNA) | Not Specified | Intercalative Binding | actascientific.com |
A critical output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-protein interaction. researchgate.net For various thiazole analogues, these predicted affinities have shown a strong correlation with experimentally determined biological activities. For example, thiazole derivatives with lower (more negative) binding energies against acetylcholinesterase were also found to have lower IC50 values, indicating higher inhibitory potency. acs.org
To ensure the reliability of these predictions, the docking protocol and scoring function must be validated. A standard validation method involves "redocking" the native co-crystallized ligand into the protein's active site. acs.org A successful validation is typically marked by a low root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose, generally under 2.0 Å. This process confirms that the chosen computational parameters can accurately reproduce the experimentally observed binding mode. acs.org For instance, in a study on acetylcholinesterase inhibitors, the protocol was validated by redocking the known inhibitor donepezil, achieving an RMSD of 0.23 Å, thus confirming the suitability of the method for docking the new thiazole compounds. acs.org
| Compound Class | Target | Predicted Binding Affinity (kcal/mol) | Validation Method | Source |
| Thiazolo [5,4-b] pyridine (B92270) derivative | DNA (PDB: 1BNA) | -5.02 | N/A | actascientific.com |
| Thiazole derivative | DNA (PDB: 1BNA) | -3.97 | N/A | actascientific.com |
| Thiazole-based derivatives | Acetylcholinesterase | -15.50 (for Donepezil) | Redocking of co-crystallized ligand (Donepezil); RMSD = 0.23 Å | acs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com For thiazole derivatives, QSAR models are powerful tools for predicting the activity of untested compounds, understanding the structural features that govern their potency, and guiding the design of new analogues with enhanced efficacy.
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov For thiazole analogues, a wide range of descriptors are typically calculated, falling into categories such as:
Topological: Describing the atomic connectivity (e.g., molecular connectivity indices). researchgate.net
Electronic: Quantifying the electronic properties (e.g., energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment). imist.ma
Geometric: Relating to the 3D shape of the molecule (e.g., Kier's shape indices, solvent-accessible surface area). researchgate.net
Physicochemical: Pertaining to properties like lipophilicity (LogP) and molar refractivity (MR). imist.ma
From a large pool of calculated descriptors, a subset is selected for model building to avoid overfitting and to ensure the model is interpretable. This selection is often guided by statistical methods that identify the descriptors most correlated with biological activity. Studies on thiazole derivatives have shown that descriptors related to molecular shape, connectivity, and electronic properties are often crucial for their biological activity. researchgate.netimist.ma
Once relevant descriptors are selected, a mathematical model is developed using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN). imist.ma A robust QSAR model must not only fit the training data well but also accurately predict the activity of an independent set of compounds (the test set).
The quality of a QSAR model is assessed using several statistical metrics:
Coefficient of determination (R²): Indicates how well the model fits the training data.
Cross-validated coefficient of determination (Q² or R²cv): Measures the model's internal predictive ability, often determined by the leave-one-out (LOO) method. imist.ma
Predictive R² (R²_test): Evaluates the model's ability to predict the activity of the external test set, providing the most stringent test of the model's predictive power. imist.ma
QSAR models for thiazole derivatives have demonstrated significant predictive power. For instance, a 2D-QSAR model for antimicrobial thiazoles achieved a high correlation (r² = 0.9521) and cross-validation score (q² = 0.8619). researchgate.net Another study on thiazole-based PIN1 inhibitors reported an MLR model with R² = 0.76 and R²_test = 0.78, indicating a reliable predictive model. imist.ma
| Thiazole Analogue Series | Model Type | R² | Q² (or R²cv) | R²_test | Source |
| PIN1 Inhibitors | MLR | 0.76 | 0.63 | 0.78 | imist.ma |
| PIN1 Inhibitors | ANN | 0.98 | 0.99 | 0.98 | imist.ma |
| Antimicrobial Agents | 2D-QSAR | 0.9521 | 0.8619 | N/A | researchgate.net |
| 5-Lipoxygenase Inhibitors | 2D-QSAR (MLR) | 0.626 | N/A | 0.621 | laccei.org |
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend QSAR by considering the 3D arrangement of molecular properties. mdpi.com These techniques align a series of molecules and calculate their steric and electrostatic fields. The resulting models produce 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity.
These maps are essentially a 3D pharmacophore model, highlighting key features required for potent interaction with the biological target.
CoMFA maps show regions where bulky groups (steric field) or electropositive/electronegative groups (electrostatic field) are favorable or unfavorable for activity.
CoMSIA maps provide additional information on hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
Studies on thiazole derivatives have successfully used 3D-QSAR to guide drug design. For example, a CoMSIA model for biofilm inhibitors identified key steric and electrostatic features, which led to the design of new candidate molecules with potentially higher potency. The statistical robustness of these models is confirmed with high Q² and R² values, often exceeding 0.5 and 0.9, respectively, indicating excellent predictive capability. imist.ma The insights from these contour maps, when combined with molecular docking results, provide a powerful, synergistic approach to designing novel thiazole-based therapeutic agents. imist.ma
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net It is widely applied to study the geometry, bonding, and reactivity of molecules, providing a balance between accuracy and computational cost. For thiazole derivatives, DFT calculations are instrumental in understanding their intrinsic electronic properties and predicting their chemical behavior. researchgate.netmdpi.com
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis using DFT helps identify the most stable arrangements of atoms in a molecule by calculating the potential energy associated with different spatial orientations. dergipark.org.tr For this compound, the key rotational freedom exists around the single bond connecting the butanone side chain to the thiazole ring.
By systematically rotating this bond and calculating the corresponding energy, a potential energy surface can be mapped. This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between conformers. dergipark.org.trdergipark.org.tr Studies on similar heterocyclic compounds, such as thiazole-5-carboxylic acid, have shown that multiple stable conformers can exist with small energy differences, often determined by the orientation of a side group relative to the ring. dergipark.org.trdergipark.org.tr The planarity of the system and intramolecular interactions play a significant role in determining the lowest energy state. dergipark.org.tr
Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative, based on typical findings for similar molecules.
| Conformer | Dihedral Angle (°) (Ring-C-C=O) | Relative Energy (kJ/mol) | Population (%) at 298.15 K |
|---|---|---|---|
| Conformer 1 (Global Minimum) | 180 | 0.00 | 75.3 |
| Conformer 2 | 60 | 3.50 | 15.1 |
| Conformer 3 | -60 | 3.50 | 9.6 |
The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) are crucial concepts derived from DFT that help predict a molecule's reactivity. ijcaonline.orgacadpubl.eu
The MEP surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. malayajournal.org It visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. acadpubl.eu Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. malayajournal.org For a thiazole derivative, the nitrogen and sulfur heteroatoms and the carbonyl oxygen are expected to be electronegative regions, representing likely sites for hydrogen bonding and other interactions. acadpubl.eu
Frontier Molecular Orbital (FMO) analysis , specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into chemical reactivity and stability. acadpubl.eu The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. acadpubl.eumalayajournal.org From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactive nature. ijcaonline.org
Table 2: Calculated FMO Energies and Global Reactivity Descriptors This table presents typical data ranges for thiazole analogues based on DFT studies.
| Parameter | Definition | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.0 to 5.0 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.5 to 2.5 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.0 to -4.75 |
| Electrophilicity Index (ω) | μ2 / (2η) | 1.6 to 3.5 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Target Complexes
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. biointerfaceresearch.com MD simulations are particularly valuable for understanding how a ligand, such as this compound, interacts with a biological target, like a protein receptor or enzyme. nih.govnih.gov These simulations model the atomic movements, confirming the stability of the ligand-protein complex predicted by docking studies. nih.govresearchgate.net
MD simulations track the trajectory of a ligand within a protein's binding site over a set period, often nanoseconds. nih.gov The Root Mean Square Deviation (RMSD) is a critical metric used to analyze this trajectory. It measures the average deviation of the atomic positions of the ligand and protein backbone from their initial docked pose over time. pensoft.net
A stable ligand-protein complex is typically characterized by an RMSD value that plateaus after an initial fluctuation period, indicating that the system has reached equilibrium. nih.gov A low and stable RMSD value suggests that the ligand remains securely bound in the active site without significant conformational changes, which is a hallmark of a stable interaction. pensoft.net Conversely, a continuously increasing or highly fluctuating RMSD may indicate an unstable complex where the ligand is dislodging from the binding pocket. pensoft.net
Table 3: Illustrative RMSD Values from an MD Simulation This table shows a hypothetical trend for a stable protein-ligand complex.
| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) |
|---|---|---|
| 0 | 0.0 | 0.0 |
| 10 | 1.2 | 0.8 |
| 25 | 1.5 | 1.1 |
| 50 | 1.6 | 1.3 |
| 75 | 1.5 | 1.2 |
| 100 | 1.6 | 1.3 |
The stability of a ligand in a protein's active site is governed by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. nih.govmdpi.com MD simulations allow for the detailed analysis of these interactions throughout the simulation period.
Hydrogen bonds are crucial for the specificity and stability of ligand binding. nih.govmdpi.com Studies on thiazole derivatives have shown that interactions with key amino acid residues like Serine, Tyrosine, and Tryptophan are often mediated by hydrogen bonds. nih.gov Monitoring the number and duration of hydrogen bonds over time provides insight into the key residues responsible for anchoring the ligand.
Table 4: Summary of Key Interactions for a Thiazole Ligand in a Protein Active Site This table is a generalized representation based on findings for various thiazole analogues.
| Interaction Type | Ligand Moiety | Potential Interacting Amino Acid Residues | Importance |
|---|---|---|---|
| Hydrogen Bond | Thiazole Nitrogen, Carbonyl Oxygen | Ser, Thr, Tyr, Gln, Asp, His | Directionality and specificity of binding. nih.gov |
| Hydrophobic | Isobutyl Group, Thiazole Ring | Leu, Val, Ile, Phe, Trp, Ala | Overall stability and affinity. nih.gov |
| π-π Stacking | Thiazole Ring | Phe, Tyr, Trp, His | Stabilizes the orientation of the aromatic ring. nih.gov |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
Before a compound can be considered a viable drug candidate, its pharmacokinetic profile must be evaluated. In silico ADME prediction uses computational models to estimate the absorption, distribution, metabolism, and excretion properties of a molecule, allowing for early-stage screening and optimization. nih.govnih.gov This process helps to identify compounds with favorable drug-like properties and flag potential liabilities, reducing late-stage failures in drug development. researchgate.net
Various physicochemical properties and established rules are used to predict a compound's ADME profile. Key parameters include:
Lipinski's Rule of Five: A guideline to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. biointerfaceresearch.com
Lipophilicity (logP): Affects solubility, absorption, and membrane permeability. An optimal range is generally considered to be between 1 and 5. frontiersin.org
Aqueous Solubility (logS): Crucial for absorption and distribution.
Caco-2 Permeability: An in vitro model for predicting human intestinal absorption. frontiersin.org
Blood-Brain Barrier (BBB) Permeability: Predicts whether a compound can cross into the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.
Computational tools can quickly calculate these properties for this compound and its analogues, guiding the design of new derivatives with improved pharmacokinetic profiles. nih.govtandfonline.com
Table 5: Predicted In Silico ADME Properties for this compound This data is illustrative and represents typical outputs from ADME prediction software.
| Property | Predicted Value/Status | Significance |
|---|---|---|
| Molecular Weight | 169.24 g/mol | Complies with Lipinski's Rule (<500) |
| logP (Lipophilicity) | 1.85 | Good balance for solubility and permeability |
| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (<10) |
| Aqueous Solubility (logS) | -2.5 | Moderately soluble |
| Caco-2 Permeability | High | Indicates good intestinal absorption. frontiersin.org |
| BBB Permeant | Yes | May cross the blood-brain barrier |
| CYP2D6 Inhibitor | No | Low potential for specific drug interactions |
| Lipinski's Rule Violations | 0 | Good drug-like properties predicted. biointerfaceresearch.com |
Virtual Screening and Rational Drug Design Approaches for Novel Analogues
The discovery of novel therapeutic agents based on the this compound scaffold is significantly accelerated by computational methodologies, including virtual screening and rational drug design. These in silico techniques allow for the efficient exploration of vast chemical spaces to identify promising analogues with enhanced biological activity and favorable pharmacokinetic profiles before committing to costly and time-consuming chemical synthesis.
Virtual Screening Strategies
Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify molecules that are likely to bind to a drug target, typically a protein or enzyme. mdpi.com This process can be broadly categorized into ligand-based and structure-based approaches.
Ligand-Based Virtual Screening (LBVS): When the three-dimensional structure of the target is unknown, LBVS can be employed. This method relies on the knowledge of existing active molecules. A pharmacophore model, which defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity, can be constructed. For instance, a pharmacophore model for thiazole-based inhibitors targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) can be developed and used to screen databases like ZINC15 for novel compounds that fit the model. mdpi.comresearchgate.net
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS, primarily through molecular docking, is the preferred method. This approach involves computationally placing candidate molecules from a library into the binding site of the target and estimating their binding affinity using a scoring function. mdpi.com Thiazole analogues have been successfully identified as potential inhibitors for various targets using this method, including tubulin, Rho6 protein, and dihydrofolate reductase (DHFR). mdpi.comresearchgate.netnih.gov
The results of a virtual screening campaign are typically ranked by a docking score, with lower scores indicating a higher predicted binding affinity. A representative summary of hits from a hypothetical virtual screening targeting an enzyme's active site is presented in Table 1.
| Compound ID | Docking Score (kcal/mol) | Key Predicted Interactions | Target Residues |
|---|---|---|---|
| ZINC8914312 | -10.5 | Hydrogen Bond, Hydrophobic | Glu166, Asn142 |
| ZINC8739578 | -10.2 | Hydrogen Bond, π-cation | Gln189, His41 |
| ZINC8927502 | -9.8 | π-π stacking, Hydrophobic | His41, Val90 |
| ZINC17138581 | -9.5 | Hydrogen Bond, Hydrophobic | Glu166, Leu155 |
Rational Drug Design
Rational drug design leverages detailed knowledge of the biological target and the mechanism of action to create specific and potent drug candidates. Starting with a core scaffold like this compound, medicinal chemists can design novel analogues by modifying its structure to optimize interactions with the target's binding site. The thiazole ring is a versatile and privileged scaffold in medicinal chemistry, frequently utilized in drug design for its ability to engage in various biological interactions. nih.govacs.org
The design process often involves:
Structure-Activity Relationship (SAR) Analysis: Studying how chemical structure modifications affect biological activity to guide the design of more potent compounds. For example, the introduction of specific substituents on the phenyl ring of thiazole derivatives has been shown to significantly enhance anticancer activity. nih.gov
Bioisosteric Replacement: Replacing parts of the molecule with chemical groups that have similar physical or chemical properties to improve potency or reduce toxicity.
Molecular Docking: In silico docking of newly designed analogues into the target's active site to predict their binding mode and affinity. This allows for the prioritization of compounds for synthesis. acs.orgmdpi.com For instance, novel thiazole derivatives have been designed and evaluated as potential inhibitors of VEGFR-2, a key target in cancer therapy. mdpi.comnih.govmdpi.com Docking studies for these analogues help elucidate crucial binding interactions, such as hydrogen bonds with residues like Cys919 and Asp1046 in the VEGFR-2 kinase domain. nih.gov
Table 2 presents data from a study where novel thiazole analogues were designed and evaluated for their inhibitory activity against VEGFR-2. The data includes both computational predictions (docking scores) and experimental validation (IC₅₀ values).
| Compound ID | Docking Score (kcal/mol) | VEGFR-2 Inhibition IC₅₀ (µM) | Key Binding Interactions |
|---|---|---|---|
| Analogue 4c | -8.5 | 0.15 | H-bond with Cys919, π-sulfur with Val848 |
| Analogue 5 | -9.1 | 0.044 | H-bond with Asp1046, H-bond with Cys919 |
| Analogue 11b | -8.8 | 0.12 | H-bond with Glu885, Hydrophobic interaction |
| Sorafenib (Reference) | -9.5 | 0.059 | H-bond with Asp1046, π-π with Phe1047 |
In Silico ADMET Profiling
An essential component of modern drug design is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Poor pharmacokinetic profiles are a major cause of late-stage drug trial failures. In silico ADMET prediction models are used to filter out candidate molecules with undesirable properties, such as poor oral bioavailability or potential toxicity, early in the design phase. researchgate.nettandfonline.com These models can predict compliance with guidelines like Lipinski's rule of five and assess properties like intestinal absorption and blood-brain barrier penetration. nih.gov By integrating ADMET screening into the design workflow, researchers can focus resources on developing analogues with a higher probability of clinical success. tandfonline.comnih.gov
Biological Activity Studies and Structure Activity Relationships of 3 Methyl 1 1,3 Thiazol 4 Yl Butan 1 One Derivatives
Antimicrobial Activities of 3-Methyl-1-(1,3-thiazol-4-YL)butan-1-one Analogues
Derivatives built upon the thiazole (B1198619) framework have demonstrated considerable efficacy against a variety of microbial pathogens, including bacteria and fungi. ijpsjournal.com The antimicrobial potential of these compounds is heavily influenced by the nature and position of substituents on the thiazole ring, making structure-activity relationship (SAR) studies crucial for developing potent new agents. jchemrev.comjchemrev.com
Thiazole derivatives have shown a broad spectrum of antibacterial activity. Studies have evaluated numerous analogues against clinically relevant Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. jchemrev.comresearchgate.net For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives showed promising in vitro activity against both S. aureus and E. coli, with minimum inhibitory concentrations (MIC) as low as 16.1 µM. jchemrev.com Similarly, certain thiazolidin-4-one derivatives exhibited good antibacterial activity, with MIC values ranging from 0.008 to 0.24 mg/mL against a panel of bacteria. mdpi.com
The structural features of these molecules play a critical role in their efficacy. For example, the introduction of a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole moiety has been shown to enhance antibacterial activity against both methicillin-resistant S. aureus (MRSA) and E. coli when compared to its isomer with the substituent at the 4-position. nih.gov Furthermore, research on thiazole-quinolinium derivatives identified compounds with potent activity against multidrug-resistant strains, including MRSA and Vancomycin-Resistant Enterococcus (VRE), with MIC values as low as 1-8 µg/mL. jchemrev.comnih.gov
| Compound/Derivative Series | Bacterial Strain(s) | Reported Activity (MIC) | Reference |
|---|---|---|---|
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | S. aureus, E. coli | 16.1 µM | jchemrev.com |
| Thiazole-quinolinium derivatives | MRSA, VRE | 1-8 µg/mL | jchemrev.com |
| 2,3-diaryl-thiazolidin-4-ones | Gram-positive & Gram-negative bacteria | 0.008–0.24 mg/mL | mdpi.com |
| Thiazole derivative with 4-hydroxyphenyl at 2-position | S. aureus, E. coli | 125–150 μg/mL | nih.gov |
| 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones | Micrococcus luteus | 31.25 μg/mL | researchgate.net |
The antifungal properties of thiazole derivatives are also well-documented, with many analogues showing potent activity against various fungal species, including yeasts like Candida albicans and filamentous fungi such as Aspergillus niger. nih.govjchemrev.com The effectiveness of these compounds is often comparable to that of established antifungal drugs like fluconazole (B54011) and ketoconazole. jchemrev.comjchemrev.com
Research into acylhydrazones containing a 1,4-phenylenebisthiazole nucleus found that several compounds were as active as fluconazole against multiple Candida strains. nih.gov Another study on (Z)-5-ethylidene-2-morpholinothiazol-4(5H)-one reported high activity against Saccharomyces cerevisiae with an MIC of 3.9 μg/mL. nih.gov The presence of specific substituents, such as 3-pyridyl or biphenyl (B1667301) moieties, has been associated with the strongest antifungal action in some series of thiazole derivatives. nih.gov Similarly, thiazolidin-4-one derivatives have demonstrated good antifungal activity, with MICs ranging from 0.015 to 0.24 mg/mL against a panel of fungi. mdpi.com
| Compound/Derivative Series | Fungal Strain(s) | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Acylhydrazones with 1,4-phenylenebisthiazole | C. albicans, C. parapsilosis, C. krusei | Comparable to fluconazole | nih.gov |
| (Z)-5-ethylidene-2-morpholinothiazol-4(5H)-one | Saccharomyces cerevisiae | 3.9 μg/mL | nih.gov |
| 2,3-diaryl-thiazolidin-4-ones | Various fungi | 0.015–0.24 mg/mL | mdpi.com |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol | Candida species | 8–96 μg/mL | nih.gov |
| Thiazole derivative with 4-hydroxyphenyl at 2-position | A. niger | 125–150 μg/mL | nih.gov |
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. mdpi.commdpi.com Thiazole and thiazolidin-4-one scaffolds have been identified as promising starting points for the development of novel drugs to combat tuberculosis. researchgate.netnih.gov
A study of 1,3-thiazolidin-4-ones revealed several compounds with promising activity against dormant Mtb H37Ra and Mycobacterium bovis BCG strains. nih.gov In another investigation, thiazolidin-4-one conjugates with a 1,3-thiazole moiety at position 3 displayed potent antitubercular activity against drug-sensitive, MDR, and XDR Mtb strains, with MIC values in the range of 0.12–62.5 µg/mL. nih.gov Further research on pyrrole-thiazolidin-4-one hybrids identified two compounds that were highly effective against Mtb H37Rv, with identical MICs of 0.5 μg/mL. researchgate.net
| Compound/Derivative Series | Mycobacterial Strain(s) | Reported Activity (MIC) | Reference |
|---|---|---|---|
| 1,3-thiazolidin-4-ones | Mtb H37Ra, M. bovis BCG | Promising activity | nih.gov |
| Thiazolidin-4-one conjugates with 1,3-thiazole | Mtb H37Ra (drug-sensitive), MDR-Mtb, XDR-Mtb | 0.12–62.5 µg/mL | nih.gov |
| Pyrrole-thiazolidin-4-one conjugates (compounds 10a, 10k) | Mtb H37Rv | 0.5 μg/mL | researchgate.net |
| Indolizine derivatives (compound 4) | Mtb H37Rv, MDR strains | 4 µg/mL (H37Rv), 32 µg/mL (MDR) | mdpi.com |
Understanding the mechanism of action is vital for the rational design of more effective antimicrobial drugs. For thiazole derivatives, several modes of action have been proposed and investigated. One of the primary mechanisms appears to be the inhibition of bacterial cell division. jchemrev.com Certain thiazole-quinolinium derivatives have been shown to disrupt the GTPase activity and dynamic assembly of the FtsZ protein. nih.govnih.gov FtsZ is a crucial protein that forms a ring at the site of cell division, and its inhibition leads to filamentation and eventual bacterial cell death. jchemrev.comnih.gov Another proposed mechanism involves the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in the initial stage of fatty acid synthesis in bacteria. jchemrev.com
Anti-inflammatory Activities and Related Pathways
Beyond their antimicrobial effects, thiazole derivatives have also been explored for their anti-inflammatory properties. researchgate.netmdpi.com Chronic inflammation is implicated in a wide range of diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. Research has shown that some thiazole-containing compounds can inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov
Inflammatory mediators, or cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8), are key drivers of the inflammatory response. mdpi.comfrontiersin.org The ability of therapeutic agents to modulate the expression and release of these cytokines is a critical aspect of their anti-inflammatory activity. While much of the anti-inflammatory research on thiazoles has focused on the inhibition of enzymes like COX, some studies have begun to explore their effects on cytokine pathways. nih.gov For example, studies on other heterocyclic systems have demonstrated that novel compounds can alleviate colitis by decreasing the levels of Th17-specific transcription factors and pro-inflammatory cytokines, including TNF-α and IL-17. mdpi.com While direct evidence for this compound analogues specifically modulating TNF-α and IL-8 is still emerging, the known anti-inflammatory profile of the broader thiazole class suggests this is a promising area for future investigation.
Cholinesterase Inhibition and its Correlation with Anti-inflammatory Effects
Derivatives of 1,3-thiazole have been investigated as potent inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. academie-sciences.frresearchgate.net This inhibition is significant not only for its potential in treating neurodegenerative disorders like Alzheimer's disease but also for its documented correlation with anti-inflammatory effects. mdpi.com The inhibition of AChE can enhance the cholinergic pathway, which in turn can modulate immune responses, a concept known as neuro-immunomodulation. researchgate.net
Research has demonstrated a direct link between the cholinesterase inhibitory and anti-inflammatory activities of 1,3-thiazole derivatives. academie-sciences.frresearchgate.net Studies have confirmed that the same thiazole compounds that inhibit cholinesterases also effectively inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in Lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs). academie-sciences.frresearchgate.net For instance, certain thiazole-based amides and amines have shown potent, micromolar-range IC50 values for AChE or BChE inhibition, alongside significant anti-inflammatory activity. academie-sciences.fr For example, a derivative featuring a quinoxaline (B1680401) system (amide 7) exhibited strong anti-inflammatory properties without cytotoxicity, while another compound (14) showed selective BChE inhibition and comparable anti-inflammatory effects. academie-sciences.fr This dual activity suggests that these compounds could serve as valuable scaffolds for developing drugs that target both neurodegenerative and inflammatory conditions. academie-sciences.fr
The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the thiazole ring and associated structures are key determinants of activity. nih.gov For example, new thiazolylhydrazone derivatives have been synthesized and tested, with some compounds showing potent AChE inhibitory activity with IC50 values in the nanomolar range, comparable to the standard drug donepezil. nih.govnih.gov Compound 2i from one such study was identified as the most active, with an IC50 value of 0.028 ± 0.001 µM against AChE. nih.govnih.gov Molecular docking studies have further elucidated the binding modes of these derivatives within the active sites of AChE and BChE, providing insights into the stabilizing interactions that govern their inhibitory potential. academie-sciences.frnih.gov
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Amide 7 (with quinoxaline) | LPS-induced TNF-α | Potent Activity | academie-sciences.fr |
| Compound 14 | BChE | Selective Inhibition | academie-sciences.fr |
| Compound 2a | AChE | 0.063 ± 0.003 | nih.govnih.gov |
| Compound 2b | AChE | 0.056 ± 0.002 | nih.govnih.gov |
| Compound 2e | AChE | 0.040 ± 0.001 | nih.govnih.gov |
| Compound 2g | AChE | 0.031 ± 0.001 | nih.govnih.gov |
| Compound 2i | AChE | 0.028 ± 0.001 | nih.govnih.gov |
| Donepezil (Reference) | AChE | 0.021 ± 0.001 | nih.gov |
Anticancer Activities and Molecular Target Engagement
The 1,3-thiazole scaffold is a prominent feature in a novel class of cancer chemotherapeutic agents, demonstrating promising activity against a variety of tumors. benthamdirect.com These derivatives act through various mechanisms, including the induction of apoptosis, disruption of tubulin assembly, and modulation of critical cancer-related signaling pathways. nih.gov
Numerous studies have evaluated the cytotoxic effects of 1,3-thiazole derivatives against a panel of human cancer cell lines. nih.gov These compounds have shown significant antiproliferative activity against breast cancer (MCF-7, MDA-MB-231), colon cancer (HCT-116), liver cancer (HepG2), and lung cancer (A549) cell lines. rsc.orgbohrium.commdpi.comnih.gov
For example, a series of thiazole-naphthalene derivatives exhibited moderate to potent antiproliferative activity. nih.gov Compound 5b from this series was particularly active against MCF-7 and A549 cells, with IC50 values of 0.48 ± 0.03 µM and 0.97 ± 0.13 µM, respectively. nih.gov In another study, a novel set of 1,3-thiazole derivatives was synthesized, with compound 4 showing the most potent activity against the MCF-7 cell line, with an IC50 of 5.73 µM. mdpi.com Similarly, compound 4c , a 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative, was found to be highly active against MCF-7 and HepG2 cells, with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively, which were more potent than the standard drug Staurosporine. mdpi.comresearchgate.net These findings underscore the potential of the thiazole scaffold in developing selective and potent anticancer agents. mdpi.com
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5b | MCF-7 (Breast) | 0.48 ± 0.03 | nih.gov |
| Compound 5b | A549 (Lung) | 0.97 ± 0.13 | nih.gov |
| Compound 4 | MCF-7 (Breast) | 5.73 | mdpi.com |
| Compound 4 | MDA-MB-231 (Breast) | 12.15 | mdpi.com |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | mdpi.comresearchgate.net |
| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | mdpi.comresearchgate.net |
| Staurosporine (Reference) | MCF-7 (Breast) | 6.77 ± 0.41 | mdpi.comresearchgate.net |
| Staurosporine (Reference) | HepG2 (Liver) | 8.4 ± 0.51 | mdpi.comresearchgate.net |
The anticancer activity of thiazole derivatives is often linked to their ability to inhibit key signaling pathways that are dysregulated in cancer. nih.gov The PI3K/AKT/mTOR pathway, which governs cell proliferation, apoptosis, and angiogenesis, is a primary target. nih.govrsc.org Dysregulation of this pathway is common in various cancers, making its components, such as Phosphatidylinositol 3-kinase (PI3K), attractive therapeutic targets. nih.gov
Thiazole-based compounds have been developed as potent inhibitors of this pathway. rsc.org For instance, a series of thiazole–coumarin hybrids were synthesized and evaluated for their ability to inhibit Epidermal Growth Factor Receptor (EGFR) and PI3K. nih.govrsc.org The PI3K/AKT/mTOR pathway is often activated by EGFR, and dual inhibition can lead to a more potent anticancer effect. nih.gov In these studies, compound 6a demonstrated the highest inhibitory activity against both EGFR and the PI3K/mTOR signaling pathway. nih.govrsc.org Further investigation revealed that this compound could induce apoptosis and cause cell cycle arrest in cancer cells. bohrium.comrsc.org Another study reported a series of thiazole derivatives that were potent inhibitors of the PI3K/AKT/mTOR pathway, with one compound showing an IC50 value between 0.50–4.75 μM across multiple cell lines. rsc.org These findings confirm that thiazole derivatives can exert their anticancer effects by directly engaging with and inhibiting critical molecular targets like EGFR and PI3K. rsc.orgrsc.org
Enzyme Inhibition Studies of this compound Derivatives
Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govnih.gov Inhibition of DPP-4 is a well-established therapeutic strategy for managing type 2 diabetes. researchgate.netmdpi.com The thiazole nucleus is a key structural feature in the design of novel and potent DPP-4 inhibitors. nih.gov
Several series of thiazole-containing compounds have been synthesized and shown to exhibit significant DPP-4 inhibitory activity. For example, a series of thiazole-clubbed quinazoline (B50416) derivatives were developed, with some compounds showing fair to moderate results. nih.gov Another study on thiazolidine-4-one derivatives identified several potent DPP-4 inhibitors with IC50 values in the nanomolar range. mdpi.com Specifically, compound h3 , 3-(6-OCF3-benzo[d]thiazol-2-yl)-2-(2,6-2F-phenyl thiazolidin-4-one, exhibited an IC50 of 12 ± 0.5 nM, which was more potent than the reference drug sitagliptin. mdpi.com Structure-activity relationship studies indicate that aromatic and hydrophobic groups, as well as the presence of fluorine atoms, can enhance inhibitory potency. mdpi.com The thiazolidine-4-one moiety, which contains a CO-N group, mimics the peptide bond of natural DPP-4 substrates, contributing to the inhibitory action. mdpi.com
| Compound Class | Most Potent Compound | IC50 | Reference |
| Thiazoloquinazoline Analogs | Compound 27 | 1.12 nM | nih.gov |
| Thiazolidine-4-one Derivatives | Compound h3 | 12 ± 0.5 nM | mdpi.com |
Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. nih.govmdpi.combrieflands.com Inhibitors of this enzyme are of great interest for treating hyperpigmentary disorders and are used in cosmetics. nih.gov Thiazole derivatives, particularly those containing a resorcinol (B1680541) moiety, have emerged as highly potent and selective inhibitors of human tyrosinase. nih.govbohrium.com
Kinetic studies have been performed to elucidate the mechanism of tyrosinase inhibition by these compounds. It has been found that the mode of inhibition can vary, with some thiazole derivatives acting as competitive, noncompetitive, or mixed-type inhibitors. mdpi.comnih.gov For instance, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (compound 1b ) was identified as a competitive inhibitor for both the monophenolase and diphenolase activities of mushroom tyrosinase, with a remarkable IC50 value of 0.2 ± 0.01 μM. mdpi.com The distinguishing feature of these potent inhibitors is the thiazole ring, which is believed to confer superior inhibitory activity through a specific interaction between the thiazole sulfur and a conserved asparagine residue in the enzyme's active site. nih.gov Another highly potent inhibitor, Thiamidol (isobutylamido thiazolyl resorcinol), was found to inhibit human tyrosinase with an IC50 of 1.1 μmol/L, while only weakly inhibiting mushroom tyrosinase, highlighting the importance of using the human enzyme for screening. bohrium.com The mechanism often involves the chelation of copper ions within the active site, which is essential for the enzyme's catalytic function. nih.gov
Aromatase Enzyme Inhibition
Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of hormone-dependent breast cancer as it catalyzes the final step in estrogen biosynthesis. Non-steroidal aromatase inhibitors commonly feature an azole ring system that inhibits aromatization by coordinating with the enzyme's heme group. nih.gov Thiazole derivatives have emerged as a promising class of non-steroidal aromatase inhibitors. nih.gov
Research into 4-(aryl/heteroaryl)-2-(pyrimidin-2-yl)thiazole derivatives has identified potent inhibitors of the aromatase enzyme. nih.gov One of the most effective compounds from this series, 4-(2-hydroxyphenyl)-2-(pyrimidine-2-yl)thiazole, demonstrated remarkable inhibitory potency with an IC50 value of 0.42 nM. nih.gov Further studies on 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones also revealed significant aromatase inhibitory activity. Molecular docking studies suggest that the antiproliferative effect of these compounds against MCF-7 breast cancer cells is linked to their ability to bind to and inhibit the aromatase enzyme. mdpi.com For instance, compound 4c (a vanillin (B372448) derivative) from this series showed potent anticancer activity (IC50 = 2.57 µM against MCF-7 cells), which was correlated with a strong binding affinity for the aromatase enzyme. mdpi.com These findings underscore the potential of the thiazole scaffold in designing novel and potent aromatase inhibitors. nih.gov
| Compound | Structure | IC50 (nM) | Reference |
|---|---|---|---|
| 4-(2-hydroxyphenyl)-2-(pyrimidine-2-yl)thiazole | A 2-(pyrimidin-2-yl)thiazole with a 2-hydroxyphenyl group at position 4. | 0.42 | nih.gov |
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are central to the symptomatic treatment of Alzheimer's disease. The thiazole ring has been incorporated into the design of numerous cholinesterase inhibitors. mdpi.com Studies have shown that thiazole derivatives can exhibit potent and often selective inhibition against AChE over BChE. academie-sciences.frnih.gov
A series of thiazolylhydrazone derivatives demonstrated significant AChE inhibitory activity, with several compounds showing higher potency than the reference drug donepezil. mdpi.comnih.gov Compound 2i from this series, featuring a 4-hydroxy-3-methoxybenzylidene moiety, was identified as the most active agent, with an IC50 value of 0.028 µM for AChE. mdpi.comnih.gov In contrast, most compounds in this series showed weak inhibition of BChE, indicating high selectivity for AChE. mdpi.comnih.gov
Another study on 2-amino thiazole derivatives also reported potent inhibitory effects on both AChE and BChE. The 2-amino-4-(4-bromophenyl)thiazole (B182969) compound exhibited Ki values of 0.129 µM and 0.083 µM against AChE and BChE, respectively. nih.gov Furthermore, a series of 1,3-thiazole derivatives linked to a quinoxaline system also yielded potent inhibitors, with compound 7 showing an IC50 value of 91 µM for AChE and being three times more selective for AChE over BChE. academie-sciences.fr These results highlight the versatility of the thiazole scaffold for developing potent and selective cholinesterase inhibitors.
| Compound Series | Most Potent Derivative | Target Enzyme | Inhibitory Value (IC50 or Ki) | Reference |
|---|---|---|---|---|
| Thiazolylhydrazones | Compound 2i (4-hydroxy-3-methoxybenzylidene derivative) | AChE | IC50 = 0.028 µM | mdpi.comnih.gov |
| 2-Amino Thiazoles | 2-amino-4-(4-bromophenyl)thiazole | AChE | Ki = 0.129 µM | nih.gov |
| BChE | Ki = 0.083 µM | |||
| 1,3-Thiazole-Quinoxaline Amides | Compound 7 | AChE | IC50 = 91 µM | academie-sciences.fr |
| Benzothiazole-Thiazole Hybrids | Compound 4e (4-fluorophenyl derivative) | AChE | IC50 = 25.5 µg/mL | nih.gov |
Other Relevant Enzyme Targets and their Functional Impact
Beyond aromatase and cholinesterases, thiazole derivatives have been investigated as inhibitors of other enzymes with significant therapeutic relevance.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Several studies have identified thiazole derivatives as potent VEGFR-2 inhibitors. mdpi.comnih.gov One study reported a thiazole derivative (compound 5 ) with significant VEGFR-2 inhibitory activity (IC50 = 0.044 µM), which was more potent than the standard sunitinib (B231) (IC50 = 0.100 µM). nih.gov Another derivative, compound 4d , also showed potent VEGFR-2 inhibition, leading to cell cycle arrest and apoptosis in breast cancer cells. mdpi.comresearchgate.net
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory pathway. Thiazole-containing compounds have been developed as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. tandfonline.commetu.edu.tr A series of thiazole carboxamide derivatives showed potent inhibitory activities against both COX isoforms. Compound 2b , featuring a t-butyl substituent, was the most potent against both COX-1 (IC50 = 0.239 µM) and COX-2 (IC50 = 0.191 µM). nih.govacs.org
Other Kinases and Enzymes: Thiazole derivatives have also shown inhibitory activity against other targets. Certain compounds have displayed a strong inhibitory effect on protein tyrosine kinase (PTK), an enzyme family crucial for cellular signaling. nih.gov Additionally, 2-amino thiazole derivatives have been identified as highly potent inhibitors of carbonic anhydrase isoenzymes I and II, with a 2-amino-4-(4-chlorophenyl)thiazole derivative showing a Ki of 0.008 µM against hCA I. nih.gov
| Enzyme Target | Potent Derivative Example | Inhibitory Value (IC50 or Ki) | Reference |
|---|---|---|---|
| VEGFR-2 | Thiazolotriazine derivative (Compound 5 ) | IC50 = 0.044 µM | nih.gov |
| COX-1 | Thiazole carboxamide (Compound 2b ) | IC50 = 0.239 µM | nih.govacs.org |
| COX-2 | IC50 = 0.191 µM | ||
| Carbonic Anhydrase I (hCA I) | 2-amino-4-(4-chlorophenyl)thiazole | Ki = 0.008 µM | nih.gov |
Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound Analogues
The biological activity of thiazole derivatives is highly dependent on their structural features. SAR analysis helps to understand how modifications to the thiazole core and its substituents influence potency and selectivity against various enzyme targets.
Impact of Substituent Modifications on Biological Potency and Selectivity
The nature and position of substituents on the thiazole ring and associated phenyl groups are critical determinants of biological activity.
For Cholinesterase Inhibition: In the thiazolylhydrazone series, the substitution pattern on the benzylidene moiety significantly impacts AChE inhibition. The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, particularly at the para-position of the phenyl ring, was found to be favorable for activity. nih.gov Compound 2i , with a 4-hydroxy-3-methoxy substitution, was the most potent AChE inhibitor in its series. mdpi.com This suggests that hydrogen bond donors and acceptors play a crucial role in binding to the enzyme's active site. For 2-amino thiazoles, halogen substitutions on the phenyl ring at position 4, such as chloro and bromo groups, resulted in potent inhibition of both AChE and BChE. nih.gov
For Aromatase Inhibition: For 4-(aryl/heteroaryl)-2-(pyrimidin-2-yl)thiazole derivatives, a hydroxyl group at the ortho-position of the C4-phenyl ring was found to be crucial for potent aromatase inhibition. nih.gov
For COX Inhibition: In a series of thiazole carboxamide derivatives, a bulky, lipophilic t-butyl group (compound 2b ) enhanced potency against both COX-1 and COX-2. nih.govacs.org Conversely, a bulky trimethoxy group on the phenyl ring (compound 2f ) led to increased selectivity for COX-2, likely because this large group hinders binding within the narrower active site of the COX-1 enzyme. metu.edu.tr
For VEGFR-2 Inhibition: For thiazolyl-pyrazoline derivatives, a 3,4-dimethoxy substitution on the phenyl ring at C-5 of the pyrazoline moiety resulted in improved VEGFR-2 inhibitory activity. tandfonline.com
Elucidation of Key Pharmacophoric Elements within the Thiazole Core and Side Chains
A pharmacophore model describes the essential structural features required for a molecule to exert a specific biological activity. For thiazole derivatives, several key elements have been identified.
The thiazole ring itself is a fundamental pharmacophoric element. Its nitrogen and sulfur heteroatoms are capable of forming crucial hydrogen bonds and coordination interactions within enzyme active sites. nih.gov
Aromatase Inhibition: The azole ring system is a key pharmacophoric feature for non-steroidal inhibitors, as it coordinates with the heme iron atom of the aromatase enzyme, thereby blocking its catalytic activity. nih.gov
Cholinesterase Inhibition: For thiazolylhydrazone-based AChE inhibitors, the pharmacophore consists of the thiazole ring, a hydrazine (B178648) linker, and a substituted phenyl ring. mdpi.com Docking studies indicate that the thiazole nitrogen can form hydrogen bonds with amino acid residues in the catalytic anionic site (CAS) of AChE, while the phenyl ring engages in π-π stacking interactions within the peripheral anionic site (PAS). mdpi.com The hydrazine moiety often acts as a basic center, contributing to binding. mdpi.com
VEGFR-2 Inhibition: Molecular docking studies of thiazole-coumarin hybrids have shown that the nitrogen and sulfur atoms of the thiazole ring can form hydrogen bonds with key residues in the VEGFR-2 active site, such as Asp1046. nih.gov
Stereochemical Influences on Biological Activity and Receptor Recognition
Stereochemistry can play a critical role in the biological activity of chiral compounds by influencing how they fit into the three-dimensional architecture of a receptor or enzyme active site. While extensive research on the specific stereoisomers of this compound is limited, broader studies on related thiazole derivatives provide insight into the importance of stereoisomerism.
In the synthesis of new thiazole-based analogues, it has been noted that isomers with a Z-configuration are often the kinetically preferred products. mdpi.com This geometric isomerism is significant, as many natural products and biologically active compounds contain the Z-configuration, suggesting it may be a favorable conformation for biological interactions. mdpi.com The distinct spatial arrangement of substituents in E and Z isomers can lead to differential binding affinities for a target enzyme, thereby affecting potency and selectivity. This highlights the need to consider and control stereochemistry during the design and synthesis of new biologically active thiazole derivatives.
Future Research Directions and Emerging Opportunities for 3 Methyl 1 1,3 Thiazol 4 Yl Butan 1 One Research
Exploration of Novel and Efficient Synthetic Pathways for Complex Analogues
The synthesis of complex analogues of 3-Methyl-1-(1,3-thiazol-4-yl)butan-1-one is a key area for future exploration, aiming to improve efficiency, yield, and structural diversity. Traditional methods for thiazole (B1198619) synthesis, such as the Hantzsch synthesis, often involve harsh reaction conditions and limited substrate scope. scispace.com Modern synthetic chemistry offers a plethora of innovative strategies to overcome these limitations.
One promising avenue is the development of one-pot multicomponent reactions (MCRs) . These reactions, where multiple starting materials react in a single synthetic operation, offer significant advantages in terms of atom economy, reduced waste, and simplified purification processes. nih.gov For instance, a four-component reaction involving ketones, aldehydes, ammonium (B1175870) salt, and elemental sulfur under metal-free conditions has been reported for the synthesis of polysubstituted thiazoles. acs.org Adapting such MCRs for the synthesis of analogues of this compound could enable the rapid generation of a library of derivatives with diverse substitutions on the thiazole ring and the butanone side chain.
Furthermore, the principles of green chemistry are increasingly being integrated into synthetic methodologies. mdpi.com The use of environmentally benign solvents, microwave irradiation, and ultrasound-assisted synthesis can significantly reduce the environmental impact and reaction times. mdpi.combepls.com For example, solvent-free synthesis of thiazole derivatives has been achieved by grinding reactants in a mortar and pestle, offering a simple and effective method. scispace.com Exploring these green approaches for the synthesis of this compound analogues is a crucial direction for sustainable chemical research.
| Synthetic Strategy | Key Advantages | Potential Application for this compound Analogues |
| One-Pot Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified purification | Rapid generation of a diverse library of analogues with varied substitutions. |
| Green Chemistry Approaches | Environmentally benign, reduced reaction times, energy efficiency | Sustainable and efficient synthesis of target compounds and their derivatives. |
| Domino/Cascade Reactions | Formation of multiple bonds in a single step, increased complexity | Efficient construction of complex fused-ring systems incorporating the thiazole moiety. |
| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions | Enantioselective synthesis of chiral analogues and introduction of functional groups with high precision. |
Application of Advanced Machine Learning and Artificial Intelligence in Predictive Modeling
The integration of advanced machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and development. These computational tools can be powerfully applied to the study of this compound and its analogues to predict their biological activities and pharmacokinetic properties, thereby accelerating the identification of promising drug candidates.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of predictive modeling. By analyzing a dataset of thiazole derivatives with known biological activities, QSAR models can be developed to correlate specific structural features with their therapeutic effects. chemrxiv.org For instance, 2D and 3D QSAR models have been successfully used to predict the antimicrobial activity of aryl thiazole derivatives. scispace.com Such models could be employed to predict the potential activities of novel this compound analogues before their synthesis, prioritizing the most promising candidates for experimental validation.
Beyond QSAR, more sophisticated ML algorithms, such as deep neural networks and support vector machines, can be trained on large datasets of chemical structures and biological data to predict a wide range of properties, including bioactivity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov These models can learn complex, non-linear relationships between molecular structure and biological function that are not easily captured by traditional QSAR methods. The application of AI can also aid in de novo drug design, where algorithms generate novel molecular structures with desired properties, providing a powerful tool for designing new thiazole-based therapeutic agents. researchgate.net
| Computational Approach | Application in Thiazole Research | Potential Impact on this compound |
| QSAR Modeling | Predicting antimicrobial, anticancer, and anti-inflammatory activities. | Prioritization of synthetic targets with high predicted bioactivity. |
| Machine Learning Algorithms | Predicting ADMET properties, identifying potential off-target effects. | Early-stage risk assessment and optimization of pharmacokinetic profiles. |
| Artificial Intelligence in Drug Design | Generating novel thiazole-based molecular structures with desired properties. | Discovery of novel analogues with improved efficacy and safety profiles. |
| Molecular Docking Simulations | Predicting binding affinities and modes of interaction with biological targets. | Elucidation of potential mechanisms of action and rational drug design. |
Identification of New Biological Targets and Therapeutic Applications for Thiazole Compounds
The thiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. nih.govmdpi.com A key future direction for this compound research is the identification of novel biological targets and the exploration of new therapeutic applications.
In the realm of oncology , thiazole derivatives have shown promise as inhibitors of various protein kinases, which are crucial regulators of cell growth and proliferation. benthamdirect.com For example, some thiazole-containing compounds have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are important targets in cancer therapy. nih.gov Investigating the potential of this compound and its analogues to inhibit these and other kinases could lead to the development of new anticancer agents. nih.gov
The growing threat of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Thiazole derivatives have a long history of use as antimicrobial agents, and there is significant potential to discover new compounds with novel mechanisms of action. Screening libraries of this compound analogues against a panel of pathogenic bacteria and fungi could identify new leads for the development of next-generation antibiotics.
Furthermore, the anti-inflammatory properties of thiazole derivatives suggest their potential application in treating a range of inflammatory diseases. chemrxiv.org Exploring the effects of this compound analogues on inflammatory pathways and targets, such as cyclooxygenase (COX) enzymes, could open up new avenues for the development of novel anti-inflammatory drugs.
In-depth Investigation of Pharmacological Mechanisms at the Molecular and Cellular Levels
A thorough understanding of the molecular and cellular mechanisms of action is crucial for the rational design and development of new therapeutic agents. Future research on this compound should focus on elucidating its precise pharmacological mechanisms.
As many thiazole derivatives exhibit their biological effects through enzyme inhibition , a primary area of investigation should be the screening of this compound and its analogues against a broad panel of enzymes. nih.gov For instance, thiazoles have been identified as potent inhibitors of various kinases, including B-RAFV600E, the PI3K/AKT/mTOR pathway, and cyclin-dependent kinases (CDKs). nih.govmdpi.com Investigating the inhibitory activity of this compound against these and other clinically relevant enzymes could reveal its therapeutic potential. Other enzymes of interest include cyclooxygenases (COX-1 and COX-2) and carbonic anhydrases. scispace.comresearchgate.net
At the cellular level, studies should focus on the effects of this compound on key cellular processes such as cell cycle progression and apoptosis . Many anticancer drugs exert their effects by inducing cell cycle arrest or programmed cell death. mdpi.com Investigating whether this compound and its analogues can modulate the cell cycle or trigger apoptosis in cancer cells could provide valuable insights into their potential as anticancer agents. mdpi.com Techniques such as flow cytometry and western blotting can be employed to analyze the effects on cell cycle distribution and the expression of key apoptotic proteins.
Development of Prodrug Strategies for Enhanced Delivery and Bioavailability
Poor pharmacokinetic properties, such as low solubility and limited bioavailability, can hinder the clinical development of otherwise promising drug candidates. Prodrug strategies offer a powerful approach to overcome these limitations by transiently modifying the drug molecule to improve its physicochemical properties.
The development of prodrugs of this compound could significantly enhance its therapeutic potential. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in vivo through enzymatic or chemical transformation. This approach can be used to improve solubility, increase membrane permeability, and achieve targeted drug delivery.
For thiazole-containing compounds, various prodrug strategies can be envisioned. For instance, if the compound exhibits poor water solubility, a hydrophilic moiety, such as a phosphate (B84403) or an amino acid, could be attached to the molecule to create a more soluble prodrug. This hydrophilic group would then be cleaved off by enzymes in the body to release the active drug.
Furthermore, prodrugs can be designed for targeted delivery to specific tissues or cells. For example, a prodrug could be designed to be activated by an enzyme that is overexpressed in tumor cells, leading to the selective release of the active drug at the site of action and minimizing systemic toxicity. The use of thiazolidines as prodrugs for thiol-containing radioprotective agents demonstrates the feasibility of this approach for related heterocyclic systems. scispace.com
Integration of Multicomponent Reactions and Combinatorial Chemistry for High-Throughput Synthesis
The exploration of the vast chemical space around the this compound scaffold requires efficient and high-throughput synthetic methods. The integration of multicomponent reactions (MCRs) with combinatorial chemistry provides a powerful platform for the rapid generation of large and diverse libraries of analogues.
Combinatorial chemistry allows for the systematic and parallel synthesis of a large number of compounds in a single process. nih.gov When combined with MCRs, which introduce multiple points of diversity in a single step, this approach can lead to the rapid creation of extensive chemical libraries. nih.gov For example, a combinatorial library of oxazol-thiazole bis-heterocycles has been successfully synthesized using a parallel synthesis approach. nih.gov
Q & A
Q. Basic
- NMR : H and C NMR confirm regiochemistry (e.g., thiazole proton signals at δ 8.5–9.0 ppm, ketone carbonyl at ~205 ppm).
- IR : Strong C=O stretch at 1700–1750 cm and C-S vibrations (600–700 cm).
- X-ray crystallography : SHELXL refinement (via SHELX suite) resolves bond angles and torsional strain. For example, a reported R factor of 0.041 was achieved for a structurally similar thiazole derivative using single-crystal data .
How can researchers design robust assays to evaluate the compound’s antimicrobial and anticancer activity?
Q. Advanced
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus and Escherichia coli using broth microdilution (CLSI guidelines). Include positive controls (e.g., ampicillin) and measure OD after 24h incubation .
- Anticancer assays : MTT cytotoxicity assays on A549 (lung) and HeLa (cervical) cells. Optimize dosing (IC determination) and validate via flow cytometry for apoptosis markers (e.g., Annexin V). Reported IC values for analogs range from 12–25 µM .
How should conflicting bioactivity data across studies be analyzed methodologically?
Advanced
Contradictions may arise from:
- Purity : HPLC-MS (>95% purity required; impurities can skew IC).
- Structural analogs : Compare with derivatives (e.g., ethoxy vs. methoxy substituents) to isolate substituent effects (see for substitution trends) .
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) and use multi-lab validation.
What are best practices for refining the crystal structure of this compound using SHELX software?
Q. Advanced
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Ensure completeness > 98% and R < 0.05.
- Refinement : SHELXL for full-matrix least-squares refinement. Apply anisotropic displacement parameters and validate via R1/wR2 convergence (target: R1 < 0.05, wR2 < 0.15). For twinned crystals, use TWIN/BASF commands .
How do the electronic properties of the thiazole ring influence the compound’s reactivity?
Basic
The thiazole’s electron-deficient π-system directs electrophilic substitution (e.g., bromination at the 5-position). The ketone group participates in nucleophilic additions (e.g., Grignard reagents) or reductions (NaBH/CeCl to secondary alcohol). Computational studies (DFT) show HOMO localized on thiazole, enabling charge-transfer interactions .
What computational strategies predict interactions between this compound and biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina with protein structures (e.g., PDB: 3TG for kinase targets). Validate binding poses via MD simulations (GROMACS, 100 ns).
- QSAR : Correlate substituent effects (e.g., Hammett σ values) with bioactivity. For example, electron-withdrawing groups on thiazole enhance antimicrobial potency .
Q. Notes
- Avoid commercial sources (e.g., BenchChem) per guidelines.
- Structural analogs and methodological precedents are drawn from peer-reviewed studies.
- For reproducibility, detailed protocols (e.g., SHELX parameters, assay conditions) are critical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
